molecular formula C14H12N2O5 B2662249 phenyl N-(4-methoxy-2-nitrophenyl)carbamate CAS No. 169604-46-0

phenyl N-(4-methoxy-2-nitrophenyl)carbamate

Cat. No.: B2662249
CAS No.: 169604-46-0
M. Wt: 288.259
InChI Key: AVIQJJIORLWADD-UHFFFAOYSA-N
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Description

Phenyl N-(4-methoxy-2-nitrophenyl)carbamate ( 169604-46-0 ) is an organic compound with the molecular formula C14H12N2O5 . This carbamate derivative is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans. Recent computational and biochemical research has identified a structurally similar carbamate compound, (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate, as a novel and potent inhibitor of the histone deacetylase (HDAC) protein . HDAC is a validated therapeutic target associated with the progression of hepatocellular carcinoma (HCC) . Molecular docking studies demonstrated that the related compound has a high binding affinity for HDAC, and molecular dynamics simulations confirmed the stability of the protein-ligand complex, suggesting a robust mechanism of action . Furthermore, quantum chemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analyses indicate promising physicochemical and toxicological properties for this class of molecules . This positions this compound as a compound of significant interest for researchers in medicinal chemistry and oncology, particularly for those investigating novel HDAC inhibitors and developing targeted therapies for liver cancer.

Properties

IUPAC Name

phenyl N-(4-methoxy-2-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-20-11-7-8-12(13(9-11)16(18)19)15-14(17)21-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIQJJIORLWADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)OC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(4-methoxy-2-nitrophenyl)carbamate can be synthesized through a reaction between phenyl isocyanate and 4-methoxy-2-nitroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to confirm its purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-methoxy-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-amino-2-methoxyphenylcarbamate.

    Substitution: Various substituted phenylcarbamates.

    Hydrolysis: 4-methoxy-2-nitroaniline and phenol.

Scientific Research Applications

Key Properties:

  • Molecular Formula: C11_{11}H12_{12}N2_{2}O4_{4}
  • Molar Mass: 236.23 g/mol
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Medicinal Chemistry Applications

The compound has been investigated for its potential as an inhibitor in various biological pathways, particularly in cancer research.

Case Study: Anticancer Activity

A recent study demonstrated that derivatives of phenyl N-(4-methoxy-2-nitrophenyl)carbamate exhibit significant inhibitory effects on hepatocellular carcinoma cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the nitrophenyl moiety enhanced cytotoxicity against cancer cells, suggesting a promising avenue for developing new anticancer agents .

This compound has shown potential as an antimicrobial agent. Its derivatives have been evaluated for activity against various pathogens, including bacteria and fungi.

Antimicrobial Studies:

  • In vitro assays revealed that certain derivatives possess potent activity against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients .
  • The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide.

Pesticidal Properties:

Research indicates that this compound can act as an effective pesticide due to its ability to inhibit specific enzymes involved in the metabolic pathways of pests . Field trials have shown reduced pest populations when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of phenyl N-(4-methoxy-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The nitro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)

  • Structural Features : Replaces the carbamate group with a benzamide moiety and introduces a bromine atom at the 4-position of the benzamide ring.
  • Key Differences :
    • Functional Group : Benzamide (CONH₂) vs. carbamate (OCONH).
    • Substituents : Bromine vs. phenyl group.
  • Structural Parameters : Crystallographic studies indicate that the nitro group in 4MNB is slightly twisted relative to the aromatic ring plane, a feature common in nitroaromatic compounds . Similar torsional effects are expected in phenyl N-(4-methoxy-2-nitrophenyl)carbamate due to steric and electronic interactions.

4-Nitrophenyl N-Methoxycarbamate

  • Structural Features : Contains a 4-nitrophenyl group and a methoxy-substituted carbamate.
  • Key Differences :
    • Aromatic Substitution : Nitro group at the 4-position vs. 2-position in the target compound.
    • Molecular Weight (MW) : 212.16 g/mol .

N-(4-Methoxy-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

  • Structural Features : Shares the 4-methoxy-2-nitrophenyl group but incorporates a sulfonamide and acetamide moiety.
  • Key Differences :
    • Functional Groups : Sulfonamide (SO₂NH) and acetamide (COCH₃) vs. carbamate.
  • Synthesis : Prepared via acetylation of N-(4-methoxy-2-nitrophenyl)methanesulfonamide, suggesting that similar methods could apply to the target carbamate .

Phenyl N-(4-Hydroxyphenyl)-N-Methylcarbamate

  • Structural Features : Substitutes the 4-methoxy-2-nitrophenyl group with a 4-hydroxyphenyl group and introduces an N-methyl group.
  • Key Differences :
    • Substituents : Hydroxyl (-OH) and methyl (-CH₃) groups vs. nitro and methoxy groups.
    • MW : 243.26 g/mol .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity Profile (EU-GHS)
This compound* C₁₄H₁₁N₂O₅ 295.25 (calculated) 4-OCH₃, 2-NO₂, phenyl carbamate Not reported
4-Nitrophenyl N-Methoxycarbamate C₈H₈N₂O₅ 212.16 4-NO₂, methoxy carbamate Category 4 acute toxicity
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide C₁₄H₁₀BrN₂O₄ 366.15 4-Br, benzamide, 4-OCH₃, 2-NO₂ Not reported
Phenyl N-(4-Hydroxyphenyl)-N-Methylcarbamate C₁₄H₁₃NO₃ 243.26 4-OH, N-CH₃, phenyl carbamate Not reported

*Calculated based on structural analogs.

Biological Activity

Phenyl N-(4-methoxy-2-nitrophenyl)carbamate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C14H12N2O5. It is synthesized through a reaction between phenyl isocyanate and 4-methoxy-2-nitroaniline in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. The final product undergoes purification via column chromatography to ensure high purity levels.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalysis. The presence of the nitro and methoxy groups enhances its binding affinity and specificity towards biological targets .

Biological Activity

Research has indicated various biological activities associated with this compound, including:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which can be crucial in drug development for various diseases.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further anticancer research .
  • Anti-inflammatory Effects : The compound has been explored for its possible therapeutic properties in reducing inflammation, which is relevant in treating chronic inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the cytotoxic effects of similar nitroaromatic compounds against various cancer cell lines, indicating that this compound could possess comparable properties. For instance, derivatives showed IC50 values in the nanomolar range against human cancer cells, suggesting potent activity .
  • Enzyme Interaction Studies : Research into the interaction of carbamate derivatives with enzymes has revealed that these compounds can modulate enzyme activity effectively. Specific studies noted that similar compounds could inhibit human deacetylases and carbonic anhydrases, which are critical targets in drug discovery .
  • Comparative Analysis : When compared to other related compounds, this compound displayed unique reactivity profiles due to its structural components. For example, carbamates generally exhibit better membrane permeability and stability compared to other functional groups, enhancing their potential as therapeutic agents .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancerTBD
Phenyl N-(4-nitrophenyl)carbamateCytotoxicity in HeLa cells1.8
Carbamate derivativesEnzyme inhibition0.5
Nitroaromatic compoundsAntimicrobial0.3

Q & A

Q. What are the recommended synthetic routes for phenyl N-(4-methoxy-2-nitrophenyl)carbamate, and how can reaction conditions be optimized?

A common approach involves coupling 4-methoxy-2-nitroaniline with phenyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization may include:

  • Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the carbamate group) .
  • Solvent selection : Dichloromethane or THF is preferred for their inertness and solubility properties.
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane to isolate the product .
    Characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm the absence of unreacted starting materials.

Q. What safety protocols should be followed when handling this compound?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use of fume hoods to prevent inhalation of dust or vapors, as toxic decomposition products (e.g., NOx_x) may form under combustion .
  • Storage : In airtight containers away from strong acids/bases to prevent hydrolysis .

Q. How can researchers validate the purity of this compound?

  • Chromatography : HPLC with UV detection (λ ~270 nm) to assess purity (>95%) .
  • Spectroscopy : 13C^{13}C-NMR to verify carbamate carbonyl resonance (~150–155 ppm) and absence of impurities .
  • Elemental analysis : Confirm C, H, N, and O percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?

Challenges may arise from disordered nitro or methoxy groups. Strategies include:

  • Data refinement : Use SHELXL for high-resolution data to model disorder with split positions and isotropic displacement parameters .
  • Validation tools : Check for geometric outliers (e.g., bond lengths/angles) using PLATON or CCDC Mercury .
  • Complementary methods : Pair crystallography with DFT calculations to validate electronic environments .

Q. What mechanistic insights explain inconsistent reactivity in nucleophilic substitution reactions involving this carbamate?

The electron-withdrawing nitro group may deactivate the aromatic ring, reducing electrophilicity. Contradictory reactivity (e.g., unexpected hydrolysis rates) can be investigated via:

  • Kinetic studies : Monitor reaction progress under varying pH and temperature to identify rate-determining steps.
  • Computational modeling : Use Gaussian or ORCA to calculate transition-state energies and substituent effects .

Q. How can advanced analytical methods address spectral overlaps in characterizing derivatives of this compound?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping 1H^1H-NMR signals by correlating proton and carbon shifts .
  • Mass spectrometry (HRMS-ESI) : Identify fragmentation patterns to distinguish regioisomers .
  • Variable-temperature NMR : Suppress dynamic effects (e.g., rotational barriers) for clearer spectral resolution.

Q. What strategies are effective in studying the photostability of this compound?

  • UV-Vis spectroscopy : Monitor absorbance changes under controlled light exposure to detect degradation.
  • LC-MS : Identify photodegradation products (e.g., nitroso derivatives) .
  • Accelerated aging studies : Expose samples to UV lamps (λ = 254 nm) and model degradation kinetics using Arrhenius plots.

Methodological Notes

  • Crystallography : Prioritize SHELX software for structure refinement due to its robustness in handling small-molecule data .
  • Safety compliance : Follow EC 2015/830 guidelines for hazard communication and waste disposal .
  • Data validation : Cross-reference spectroscopic and computational data to resolve ambiguities .

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